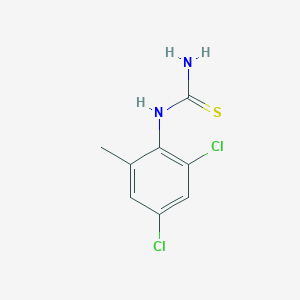
N-(2,4-dichloro-6-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichloro-6-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H8Cl2N2S and its molecular weight is 235.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Thiourea derivatives, including those similar to N-(2,4-dichloro-6-methylphenyl)thiourea, have been synthesized and characterized using spectroscopic techniques and X-ray crystallography. These studies provide insights into their structural properties and potential applications in various fields of research (Abosadiya et al., 2015).
Biological Activities and DNA Binding
- Research on similar thiourea derivatives has shown that they exhibit significant biological activities. Studies involving DNA interaction using spectroscopic techniques have been carried out to understand their potential anti-cancer properties (Tahir et al., 2015).
Green Synthesis Methods
- Environmentally friendly synthesis methods have been developed for thiourea derivatives. These green chemistry approaches offer safer and more sustainable production methods, which are crucial in medicinal chemistry and other scientific applications (Kumavat et al., 2013).
Antimicrobial Properties
- Thiourea compounds have been shown to have antimicrobial properties. These derivatives have been tested for their interactions with bacterial cells, demonstrating potential for development as novel anti-microbial agents (Limban et al., 2011).
Urease Inhibition Studies
- Some thiourea derivatives have been investigated for their urease inhibitory activity. These studies are significant for gastrointestinal ulcer therapy and offer insights into the therapeutic potential of these compounds (Mumtaz et al., 2018).
Insecticidal Activities
- Novel thiourea compounds have been synthesized and tested for their insecticidal activities. Such studies are crucial for developing new pesticides and understanding the broader applications of these chemicals in agriculture (Jia, 2015).
Anticonvulsant Activity
- Research on thiourea derivatives carrying specific moieties has revealed their potential as anticonvulsant agents. These compounds have been evaluated in various models, indicating their therapeutic potential in seizure disorders (Karakuş et al., 2009).
Complex Formation with Transition Metals
- Thiourea derivatives have been used to synthesize complexes with transition metals. These complexes have been characterized and studied for their potential applications in various fields, including medicinal chemistry (Soltani et al., 2018).
Properties
IUPAC Name |
(2,4-dichloro-6-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c1-4-2-5(9)3-6(10)7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOLXOJGVRXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)
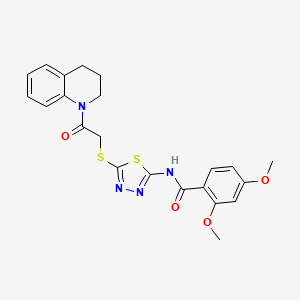

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)
![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)
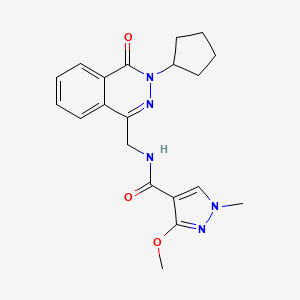
![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)
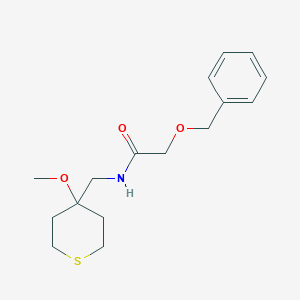
![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)
![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)
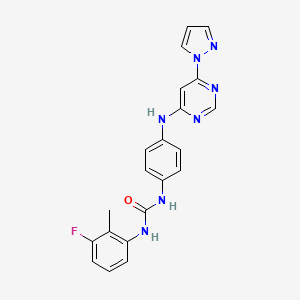
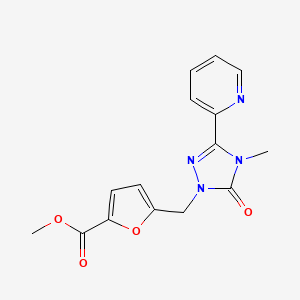
![7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2810078.png)
